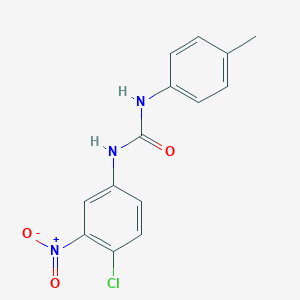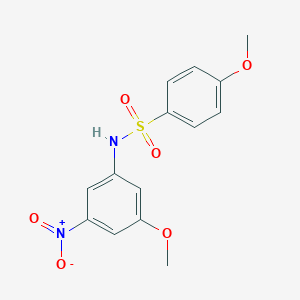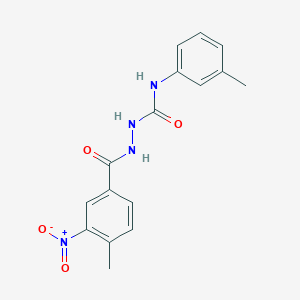![molecular formula C21H22N4O B451283 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B451283.png)
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N’-(2-methylbenzylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(2-methylbenzylidene)benzohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Condensation Reaction: The resulting pyrazole derivative is then subjected to a condensation reaction with 2-methylbenzaldehyde in the presence of a suitable catalyst to form the benzylidene group.
Hydrazide Formation: Finally, the benzylidene derivative is reacted with hydrazine hydrate to form the benzohydrazide group, completing the synthesis of the target compound.
Chemical Reactions Analysis
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N’-(2-methylbenzylidene)benzohydrazide can be compared with other similar compounds:
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(2-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-15-6-4-5-7-20(15)13-22-23-21(26)19-10-8-18(9-11-19)14-25-17(3)12-16(2)24-25/h4-13H,14H2,1-3H3,(H,23,26)/b22-13+ |
InChI Key |
YQYNVRHTJRCXNM-LPYMAVHISA-N |
SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B451200.png)

![N-{4-[acetyl(methyl)amino]phenyl}-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B451208.png)
![Ethyl 2-[({4-nitrophenyl}acetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451211.png)

![6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451213.png)

![N'-[4-(allyloxy)benzylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B451215.png)
![{[(3,5-Dibromo-2-propoxyphenyl)methylidene]amino}urea](/img/structure/B451217.png)
![Methyl 4-(3,4-dimethylphenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B451223.png)
![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B451224.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B451225.png)
![N-(4-BUTYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451227.png)

